1-Bromo-2-(methoxymethoxy)benzene
Overview
Description
1-Bromo-2-(methoxymethoxy)benzene is an aromatic compound with the molecular weight of 217.06 . It is a liquid at room temperature .
Synthesis Analysis
This compound can be synthesized through various methods, including the reaction of 2-bromophenol with chloromethyl methyl ether in the presence of a base like sodium hydroxide.Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H9BrO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis of Isoindoles
1-Bromo-2-(methoxymethoxy)benzene has been utilized in the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which are valuable in various chemical syntheses. The process involves a two-step synthesis using 2-(dialkoxymethyl)phenyllithium compounds, derived from 1-bromo-2-(dialkoxymethyl)benzenes, and their reaction with nitriles to produce the desired isoindoles in reasonable yields (Kuroda & Kobayashi, 2015).
Synthesis of Natural Products
This compound is also instrumental in the total synthesis of biologically active natural products. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was synthesized starting from derivatives of this compound (Akbaba et al., 2010).
Molecular Electronics
In the field of molecular electronics, this compound serves as a precursor for various molecular wires. It's a useful building block for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for creating efficient synthetic transformations in electronic applications (Stuhr-Hansen et al., 2005).
Chemical Reactivity Studies
A detailed study on a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, provides insight into various molecular parameters, reactivity descriptors, and the influence of solvents on these parameters. This kind of research is crucial for understanding and predicting the reactivity of similar compounds (Yadav et al., 2022).
Steric Protection
This compound derivatives have been used to stabilize low-coordinate phosphorus compounds, showcasing their utility in creating sterically hindered structures for chemical synthesis (Yoshifuji et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFUQZVGLEJJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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